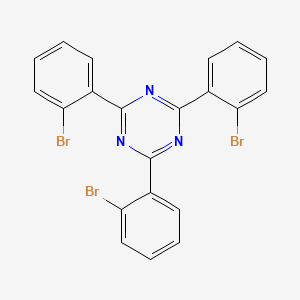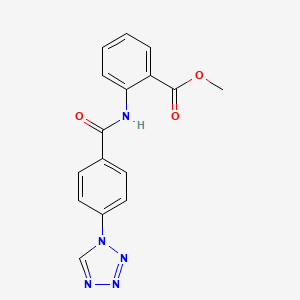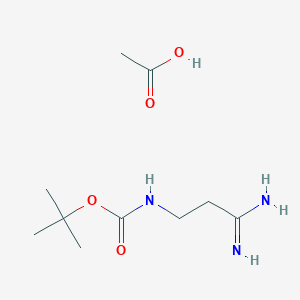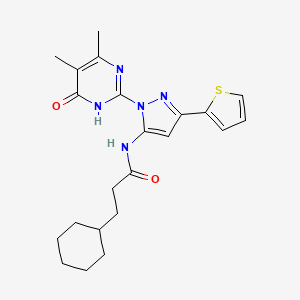
2,4,6-Tris(2-bromophenyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tribromophenol (TBP) is a brominated derivative of phenol. It is used as a fungicide, as a wood preservative, and an intermediate in the preparation of flame retardants .
Synthesis Analysis
TBP can be prepared by the controlled reaction of elemental bromine with phenol . An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis
The molecular formula of 2,4,6-Tribromophenol is C6H3Br3O . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
In a multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .Physical And Chemical Properties Analysis
2,4,6-Tribromophenol appears as white needles or prisms. It has a melting point of 95.5 °C and a boiling point of 244 °C. It is slightly soluble in water .Applications De Recherche Scientifique
Luminescent Covalent-Organic Polymers
2,4,6-Tris(2-bromophenyl)-1,3,5-triazine has been used in the synthesis of porous luminescent covalent-organic polymers (COPs). These COPs exhibit high surface area, hydrothermal stability, and sensitivity to nitroaromatic explosives, making them suitable for detecting explosives and small organic molecules (Xiang & Cao, 2012).
Photophysical Properties of Trimetallic Acetylide Complexes
Research on trimetallic acetylide complexes with a 1,3,5-triazine core, involving 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine, has contributed to understanding their electrochemical and photophysical properties. This is significant for applications in material science and chemistry (Hu et al., 2005).
Hexagonal Host Frameworks
Studies on hexagonal open frameworks mediated via halogen interactions and the π-stacked Piedfort Unit, using variants of 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine, have provided insights into crystal engineering and host frameworks for guest inclusion (Saha et al., 2005).
Molecular Arrangements on Surfaces
Research on the molecular arrangement and intermolecular association of 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine on surfaces like Au(111) has implications for understanding surface chemistry and molecular self-assembly (Okada et al., 2020).
Supramolecular Assemblies
The study of 2,4,6-Tris(2-bromophenyl)-1,3,5-triazine in forming two-dimensional supramolecular assemblies via halogen interactions has applications in the field of nanotechnology and materials science (Gatti et al., 2014).
Dendrimeric Complex Synthesis
The compound has been used in synthesizing dendrimeric complexes, contributing to the development of materials with potential applications in magnetic behaviors and material chemistry (Uysal & Koç, 2010).
Bioactive Compound Synthesis
It plays a role in synthesizing bioactive 1,3,5-triazine derivatives, useful in pharmaceuticals and agrochemicals. The ease of functionalization of the 1,3,5-triazine core makes it a powerful scaffold for molecular libraries (Banerjee, Brown, & Weerapana, 2013).
Recyclable Hypervalent Iodine(III) Reagent
The compound has been synthesized for use in chlorination and oxidation reactions, demonstrating its potential as a recyclable reagent in chemical synthesis (Thorat, Bhong, & Karade, 2013).
Ligand Synthesis in Transition Metal Chemistry
It has been used in synthesizing ligands for transition metal chemistry, contributing to the development of multinuclear complexes with potential applications in catalysis and material science (Naik et al., 2014).
2D Covalent Organic Frameworks
The compound is integral in the synthesis of two-dimensional covalent organic frameworks with applications in sorption properties and material chemistry (Gontarczyk et al., 2017).
Mécanisme D'action
While specific information on the mechanism of action of “2,4,6-Tris(2-bromophenyl)-1,3,5-triazine” is not available, it’s worth noting that the antimicrobial activity of thiazole nucleus, a related compound, is exhibited by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Safety and Hazards
Propriétés
IUPAC Name |
2,4,6-tris(2-bromophenyl)-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Br3N3/c22-16-10-4-1-7-13(16)19-25-20(14-8-2-5-11-17(14)23)27-21(26-19)15-9-3-6-12-18(15)24/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTURUJRMTZHZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Br3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2429643.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2429645.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2429648.png)


![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2429655.png)
![4-[1,1'-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine](/img/structure/B2429656.png)
![1-[(4-Chlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2429659.png)
![Methyl 2-amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2429660.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2429662.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2429664.png)